(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Overview
Description
Gonadotropin-releasing hormone precursor (14-26) is a segment of the larger gonadotropin-releasing hormone precursor protein. This precursor is crucial in the regulation of reproductive hormones. It consists of a sequence of amino acids that play a significant role in stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gonadotropin-releasing hormone precursor (14-26) involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of gonadotropin-releasing hormone precursor (14-26) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves multiple cycles of deprotection, washing, and coupling steps, followed by cleavage from the resin and purification using high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Gonadotropin-releasing hormone precursor (14-26) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides or sulfones.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Use of protected amino acid analogs during peptide synthesis.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and analogs with substituted amino acid residues .
Scientific Research Applications
Gonadotropin-releasing hormone precursor (14-26) has several scientific research applications:
Chemistry: Used in studies to understand peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of reproductive hormones and its interaction with gonadotropin-releasing hormone receptors.
Medicine: Explored as a potential therapeutic agent for conditions related to reproductive hormone imbalances, such as infertility and hormone-dependent cancers.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Gonadotropin-releasing hormone precursor (14-26) exerts its effects by binding to gonadotropin-releasing hormone receptors on the surface of pituitary gonadotrope cells. This binding activates G-protein coupled receptor signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to regulate gametogenesis and steroidogenesis .
Comparison with Similar Compounds
Similar Compounds
Gonadotropin-releasing hormone (GnRH): The full decapeptide responsible for stimulating the release of gonadotropins.
Gonadotropin-releasing hormone II (GnRH-II): A variant of GnRH with a similar function but different tissue distribution and regulation.
Gonadotropin-releasing hormone-associated peptide (GAP): A segment of the precursor protein with unclear function.
Uniqueness
Gonadotropin-releasing hormone precursor (14-26) is unique in its specific sequence and role within the larger precursor protein. It provides insights into the processing and function of the full gonadotropin-releasing hormone precursor and its interaction with receptors .
Properties
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H101N15O25/c1-10-31(7)51(80-61(100)39(23-29(3)4)73-59(98)41(26-45(68)83)75-56(95)37(18-21-46(84)85)70-53(92)33(9)69-54(93)35(66)25-48(88)89)63(102)76-42(27-49(90)91)60(99)77-43(28-81)62(101)74-40(24-34-15-13-12-14-16-34)58(97)72-36(17-20-44(67)82)55(94)71-38(19-22-47(86)87)57(96)79-52(32(8)11-2)64(103)78-50(30(5)6)65(104)105/h12-16,29-33,35-43,50-52,81H,10-11,17-28,66H2,1-9H3,(H2,67,82)(H2,68,83)(H,69,93)(H,70,92)(H,71,94)(H,72,97)(H,73,98)(H,74,101)(H,75,95)(H,76,102)(H,77,99)(H,78,103)(H,79,96)(H,80,100)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,104,105)/t31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLIDJFLMJLJIA-CXWSTQGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H101N15O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90142948 | |
Record name | GNRH Precursor (14-26) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90142948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100111-07-7 | |
Record name | GNRH Precursor (14-26) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNRH Precursor (14-26) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90142948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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